S-[2-(Ethenyloxy)ethyl] ethanethioate
Overview
Description
S-[2-(Ethenyloxy)ethyl] ethanethioate is a chemical compound with the molecular formula C6H10O2S. This compound is characterized by its thioester functional group and ether linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Ethenyloxy)ethyl] ethanethioate typically involves the reaction of ethanethiol with ethylene oxide under controlled conditions. The reaction proceeds through the nucleophilic attack of ethanethiol on ethylene oxide, followed by esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield.
Chemical Reactions Analysis
Types of Reactions: S-[2-(Ethenyloxy)ethyl] ethanethioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioester group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the thioester to a thiol.
Substitution: Nucleophiles such as amines or alcohols can substitute the ethenyl group in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides can be formed as oxidation products.
Reduction: Thiol derivatives are the primary products of reduction reactions.
Substitution: Amides, esters, or ethers can be formed as substitution products.
Scientific Research Applications
S-[2-(Ethenyloxy)ethyl] ethanethioate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
S-[2-(Ethenyloxy)ethyl] ethanethioate can be compared with other similar compounds such as S-[2-(methoxy)ethyl] ethanethioate and S-[2-(propenyloxy)ethyl] ethanethioate. These compounds share the thioester functional group but differ in their alkyl chain length and substituents, leading to variations in their reactivity and applications.
Comparison with Similar Compounds
S-[2-(methoxy)ethyl] ethanethioate
S-[2-(propenyloxy)ethyl] ethanethioate
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Properties
IUPAC Name |
S-(2-ethenoxyethyl) ethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-8-4-5-9-6(2)7/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNZAYBLPAYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776810 | |
Record name | S-[2-(Ethenyloxy)ethyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156996-05-3 | |
Record name | S-[2-(Ethenyloxy)ethyl] ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60776810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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